molecular formula C10H20I2 B1670033 1,10-Diiododecane CAS No. 16355-92-3

1,10-Diiododecane

Cat. No.: B1670033
CAS No.: 16355-92-3
M. Wt: 394.07 g/mol
InChI Key: CKJCTZAIDVFHCX-UHFFFAOYSA-N
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Description

1,10-Diiododecane: is an organic compound with the molecular formula C10H20I2 . It is a diiodoalkane, specifically a decane molecule with iodine atoms attached to the first and tenth carbon atoms. This compound is known for its use as an alkylating agent in various chemical syntheses and industrial applications .

Mechanism of Action

Target of Action

1,10-Diiododecane is primarily used as an alkylating agent in the synthesis of symmetrical and unsymmetrical bis-cryptophanes . It acts on the cryptophane molecules, which are the primary targets. Cryptophanes are a class of organic compounds whose structure involves a pair of linked cyclophane rings. They are known for their ability to encapsulate small molecules, making them useful in a variety of applications, including gas storage and separation, and drug delivery .

Mode of Action

The compound interacts with its targets through alkylation, a process in which an alkyl group is transferred from one molecule to another. In the case of this compound, it provides the alkyl group for the formation of symmetrical and unsymmetrical bis-cryptophanes . This results in the modification of the cryptophane molecules, enhancing their encapsulation properties .

Biochemical Pathways

Its role as an alkylating agent suggests that it may influence pathways involving the formation and breakdown of cryptophane structures . The downstream effects of these pathways could include changes in the physical and chemical properties of the cryptophanes, potentially enhancing their performance in their respective applications .

Pharmacokinetics

Given its use as a laboratory reagent, it’s likely that its bioavailability is low . As an alkylating agent, it’s primarily used in controlled environments for specific chemical reactions, rather than being absorbed and distributed in a biological system .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of symmetrical and unsymmetrical bis-cryptophanes . These modified cryptophanes can encapsulate small molecules more effectively, which can be useful in various applications, including gas storage and separation, and drug delivery .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of the alkylation process can be affected by the presence of other substances, temperature, and pH . Moreover, the compound’s stability may be compromised under certain conditions, such as exposure to light or heat .

Biochemical Analysis

Biochemical Properties

It is known to be used as an alkylating agent, suggesting it may interact with biomolecules through alkylation . Specific enzymes, proteins, or other biomolecules that 1,10-Diiododecane interacts with are not currently known.

Cellular Effects

Given its role as an alkylating agent, it may influence cell function by modifying the structure of biomolecules . Specific impacts on cell signaling pathways, gene expression, and cellular metabolism are not currently known.

Molecular Mechanism

As an alkylating agent, it likely exerts its effects at the molecular level by adding alkyl groups to other molecules . This could potentially lead to changes in gene expression or enzyme activity, but specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been documented.

Transport and Distribution

The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins it interacts with, and any effects on its localization or accumulation, are not currently known .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,10-Diiododecane can be synthesized through the halogenation of decane. One common method involves the reaction of decane with iodine in the presence of a catalyst such as red phosphorus. The reaction typically occurs under reflux conditions to ensure complete halogenation .

Industrial Production Methods: In industrial settings, this compound is produced through similar halogenation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1,10-Diiododecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    1,8-Diiodooctane: Similar in structure but with a shorter carbon chain.

    1,6-Diiodohexane: Another diiodoalkane with an even shorter carbon chain.

    1,10-Dibromodecane: A brominated analog of 1,10-diiododecane.

Uniqueness: this compound is unique due to its specific chain length and the presence of iodine atoms, which confer distinct reactivity and properties compared to its brominated or shorter-chain analogs .

Properties

IUPAC Name

1,10-diiododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20I2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJCTZAIDVFHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCI)CCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066035
Record name Decane, 1,10-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16355-92-3
Record name 1,10-Diiododecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16355-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decane, 1,10-diiodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016355923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decane, 1,10-diiodo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Decane, 1,10-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,10-diiododecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.725
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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